1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16214516
InChI: InChI=1S/C11H12INO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H12INO
Molecular Weight: 301.12 g/mol

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC16214516

Molecular Formula: C11H12INO

Molecular Weight: 301.12 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one -

Specification

Molecular Formula C11H12INO
Molecular Weight 301.12 g/mol
IUPAC Name 1-(4-iodo-2-methylphenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C11H12INO/c1-8-7-9(12)4-5-10(8)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3
Standard InChI Key DSCUTEAOSNMPQF-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)I)N2CCCC2=O

Introduction

1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one is a chemical compound with the CAS number 1887147-21-8. It belongs to the class of pyrrolidin-2-ones, which are derivatives of pyrrolidone, a five-membered lactam. The compound is characterized by the presence of an iodo substituent at the 4-position and a methyl group at the 2-position of the phenyl ring attached to the pyrrolidin-2-one moiety.

Synthesis and Preparation

The synthesis of 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one typically involves the reaction of a suitable pyrrolidin-2-one precursor with an aryl halide, such as 4-iodo-2-methylphenyl halide, under conditions that facilitate the formation of the desired product. This might involve palladium-catalyzed cross-coupling reactions or other methods suitable for forming carbon-nitrogen bonds.

Biological Activity and Potential Applications

While specific biological activity data for 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one are not available in the search results, compounds with similar structures have been explored for various pharmacological activities. For example, pyrrolidin-2-ones have been investigated for their potential as analgesics, sedatives, and monoamine uptake inhibitors, depending on their substituents and structural modifications .

Research Findings and Future Directions

Research on pyrrolidin-2-one derivatives often focuses on understanding the relationship between chemical structure and biological activity. This involves synthesizing and testing various analogs to identify compounds with desired pharmacological properties. For 1-(4-Iodo-2-methylphenyl)pyrrolidin-2-one, future research could explore its potential applications in fields such as neuroscience or oncology, depending on its biological activity profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator